molecular formula C13H16F3NO3 B6351498 (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester CAS No. 1208080-10-7

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester

Cat. No.: B6351498
CAS No.: 1208080-10-7
M. Wt: 291.27 g/mol
InChI Key: SLOSUTQTIGXCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethoxy group, which is known for its strong electron-withdrawing properties and high lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with trifluoromethyl aryl sulfonate (TFMS) or (E)-O-trifluoromethyl-benzaldoximes (TFBO) under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced trifluoromethoxylation reagents. These methods aim to improve yield and reduce production costs while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target other functional groups within the molecule.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity by providing strong electron-withdrawing effects and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Trifluoromethoxymethyl-propyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, provides enhanced stability, lipophilicity, and electron-withdrawing effects, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-2-11(9-20-13(14,15)16)17-12(18)19-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOSUTQTIGXCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.